molecular formula C13H17N3O B8021289 3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine

3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B8021289
M. Wt: 231.29 g/mol
InChI Key: MUIRKOZMEFJYRD-UHFFFAOYSA-N
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Description

3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound with the molecular formula C13H18ClN3O and a molecular weight of 267.76 g/mol . This compound is characterized by its unique structure, which includes an indene moiety linked to a pyrazole ring via an ether linkage. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions starting from commercially available precursors.

    Ether Linkage Formation: The indene moiety is then reacted with a suitable pyrazole derivative to form the ether linkage.

    Final Assembly: The final compound is obtained by introducing the methyl and amine groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyrazole ring or the indene moiety.

    Substitution: Substitution reactions can occur at the amine or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methyl-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ether linkage and the presence of both indene and pyrazole rings make it a versatile compound for various applications.

Properties

IUPAC Name

3-(2,3,3a,7a-tetrahydro-1H-inden-2-yloxy)-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-8-12(14)13(15-16)17-11-6-9-4-2-3-5-10(9)7-11/h2-5,8-11H,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIRKOZMEFJYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2CC3C=CC=CC3C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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